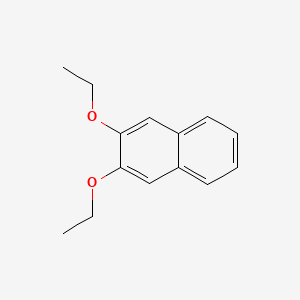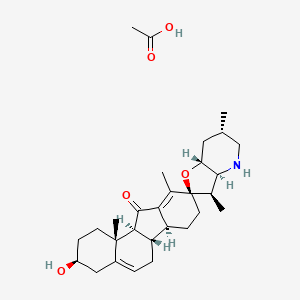
Jervine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jervine acetate is a steroidal alkaloid derived from the plant genus Veratrum. It has a molecular formula of C29H43NO5 and is known for its potent teratogenic effects, which can cause birth defects in vertebrates. This compound is structurally related to other Veratrum alkaloids such as cyclopamine and veratramine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Jervine acetate involves several key steps, including the formation of the steroidal backbone and the introduction of functional groups. One approach to synthesizing this compound is through the enantioselective synthesis of a diyne fragment containing the steroidal A/B rings, followed by the asymmetric synthesis of a propargyl-substituted piperidinone unit. The final step involves an intramolecular [2 + 2 + 2] cycloisomerization reaction to construct the remaining rings of the hexacyclic cevanine skeleton .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of readily available reagents and efficient reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions: Jervine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学的研究の応用
Jervine acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying steroidal alkaloids and their synthetic pathways. In biology, this compound is studied for its teratogenic effects and its role in inhibiting the Hedgehog signaling pathway . In industry, this compound is used in the development of antifungal agents and other bioactive compounds .
作用機序
Jervine acetate exerts its effects by interacting with the smoothened protein, a seven-pass transmembrane protein involved in the Hedgehog signaling pathway. By binding to and inhibiting smoothened, this compound prevents the activation of GLI1 transcription and the transcription of Hedgehog target genes . This inhibition disrupts the normal signaling processes, leading to various biological effects, including teratogenicity and potential anticancer activity.
類似化合物との比較
Jervine acetate is structurally similar to other Veratrum alkaloids, such as cyclopamine and veratramine. These compounds share a common steroidal backbone but differ in their functional groups and biological activities. Cyclopamine, for example, is another potent inhibitor of the Hedgehog signaling pathway and has been extensively studied for its anticancer properties . Veratramine, on the other hand, has different biological activities and is less studied compared to Jervine and cyclopamine .
List of Similar Compounds:- Cyclopamine
- Veratramine
- Muldamine
Conclusion
This compound is a fascinating compound with significant scientific research applications and potential therapeutic uses. Its unique structure and biological activities make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
64047-51-4 |
|---|---|
分子式 |
C29H43NO5 |
分子量 |
485.7 g/mol |
IUPAC名 |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;acetic acid |
InChI |
InChI=1S/C27H39NO3.C2H4O2/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;1-2(3)4/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H3,(H,3,4)/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1 |
InChIキー |
JEDVQALXWXZHFN-AVEQMEPMSA-N |
異性体SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
正規SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

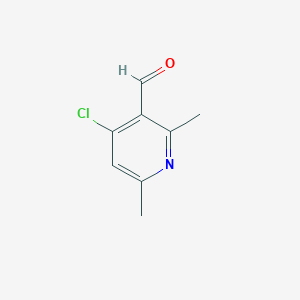
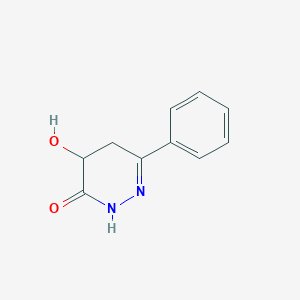
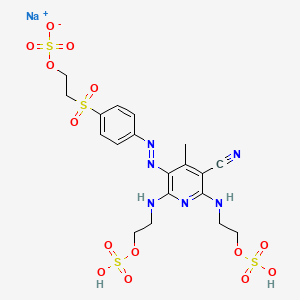
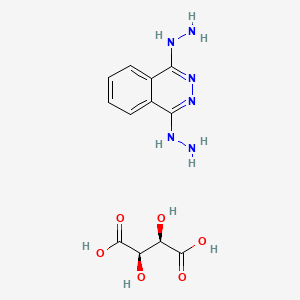
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
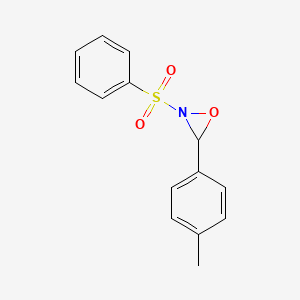
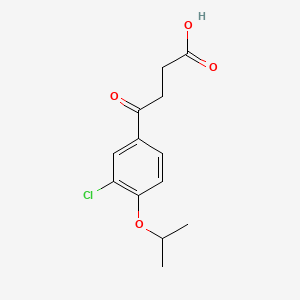
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)
